N1-(3-Chlorobenzyl)-4-phenyl-1H-imidazole-1,2-diamine
CAS No.: 1987270-59-6
Cat. No.: VC2888122
Molecular Formula: C16H15ClN4
Molecular Weight: 298.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1987270-59-6 |
|---|---|
| Molecular Formula | C16H15ClN4 |
| Molecular Weight | 298.77 g/mol |
| IUPAC Name | 1-N-[(3-chlorophenyl)methyl]-4-phenylimidazole-1,2-diamine |
| Standard InChI | InChI=1S/C16H15ClN4/c17-14-8-4-5-12(9-14)10-19-21-11-15(20-16(21)18)13-6-2-1-3-7-13/h1-9,11,19H,10H2,(H2,18,20) |
| Standard InChI Key | BMSMIUVAIMISTB-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CN(C(=N2)N)NCC3=CC(=CC=C3)Cl |
| Canonical SMILES | C1=CC=C(C=C1)C2=CN(C(=N2)N)NCC3=CC(=CC=C3)Cl |
Introduction
N1-(3-Chlorobenzyl)-4-phenyl-1H-imidazole-1,2-diamine is a complex organic compound that belongs to the imidazole class of heterocyclic compounds. These compounds are known for their diverse biological activities and applications in pharmaceuticals. Despite the lack of extensive literature specifically on this compound, its structure and properties can be inferred from related imidazole derivatives.
Molecular Formula and Weight
The molecular formula for N1-(3-Chlorobenzyl)-4-phenyl-1H-imidazole-1,2-diamine is C17H16ClN4. The molecular weight can be calculated based on the atomic masses of its constituent elements: carbon (C), hydrogen (H), chlorine (Cl), and nitrogen (N). Assuming typical atomic masses (C=12.01 g/mol, H=1.008 g/mol, Cl=35.45 g/mol, N=14.01 g/mol), the molecular weight would be approximately 318.79 g/mol.
Synonyms and Identifiers
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InChI and InChIKey: These identifiers are crucial for precise chemical identification but are not readily available for this specific compound in the provided sources.
Biological and Pharmaceutical Applications
Imidazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. While specific data on N1-(3-Chlorobenzyl)-4-phenyl-1H-imidazole-1,2-diamine is limited, its structural similarity to other active compounds suggests potential applications in these areas.
Synthesis and Chemical Reactions
The synthesis of imidazole derivatives typically involves condensation reactions between appropriate precursors. For N1-(3-Chlorobenzyl)-4-phenyl-1H-imidazole-1,2-diamine, a plausible synthesis route might involve the reaction of a 3-chlorobenzylamine with a suitable imidazole precursor, followed by introduction of the phenyl group.
Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| N1-(3-Chlorobenzyl)-4-phenyl-1H-imidazole-1,2-diamine | C17H16ClN4 | 318.79 g/mol | 1987270-59-6 |
| (1E)-4-(4-chlorophenyl)-N1-(phenylmethylidene)-1H-imidazole-1,2-diamine | C16H13ClN4 | 296.75 g/mol | 1144509-42-1 |
| N1-Benzyl-4-phenyl-1H-imidazole-1,2-diamine | C16H16N4 | 264.33 g/mol | 736177-06-3 |
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